molecular formula C16H18N2O3S B11171610 Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11171610
M. Wt: 318.4 g/mol
InChI Key: SOROGAUTQXCUNH-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Mechanism of Action

The mechanism of action of Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(4-methylphenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H18N2O3S/c1-3-21-15(20)9-13-10-22-16(17-13)18-14(19)8-12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19)

InChI Key

SOROGAUTQXCUNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)C

solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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